2,3,5,6-Tetrafluoropyridine

Catalog No.
S705563
CAS No.
2875-18-5
M.F
C5HF4N
M. Wt
151.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluoropyridine

CAS Number

2875-18-5

Product Name

2,3,5,6-Tetrafluoropyridine

IUPAC Name

2,3,5,6-tetrafluoropyridine

Molecular Formula

C5HF4N

Molecular Weight

151.06 g/mol

InChI

InChI=1S/C5HF4N/c6-2-1-3(7)5(9)10-4(2)8/h1H

InChI Key

HWIPMBCMGVXOKN-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=C1F)F)F)F

Canonical SMILES

C1=C(C(=NC(=C1F)F)F)F

Synthesis of Derivatives

Preparation of Reagents

Synthesis of Drug-like Systems

Industrial Production

Medicine, Pesticides, Rubber, Dyes

Synthesis of 2-anilino-3,5,6-trifluoroisonicotinonitrile

Synthesis of Various Drug-like Systems

Synthesis of 4-Substituted-2,3,5,6-Tetrafluoropyridine Derivatives

2,3,5,6-Tetrafluoropyridine is a fluorinated derivative of pyridine, characterized by the presence of four fluorine atoms attached to the carbon atoms at positions 2, 3, 5, and 6 of the pyridine ring. Its molecular formula is C₅HF₄N, and it has a molecular weight of 151.06 g/mol. This compound is notable for its unique electronic properties due to the electronegative fluorine atoms, which influence its reactivity and interactions in various chemical environments.

The reactivity of 2,3,5,6-tetrafluoropyridine is primarily governed by nucleophilic substitution reactions. The compound can undergo nucleophilic attack at the para position relative to the nitrogen atom in the pyridine ring. For example, reactions with nucleophiles such as malononitrile and piperazine have been documented, yielding various substituted derivatives in good yields . The regioselectivity of these reactions is influenced by the electronic effects of the fluorine substituents, with para positions being more reactive compared to ortho and meta positions.

While specific biological activities of 2,3,5,6-tetrafluoropyridine are not extensively documented, its derivatives have shown potential in pharmaceutical applications. Some studies suggest that compounds derived from this tetrafluoropyridine exhibit antimicrobial and anti-inflammatory properties. The presence of fluorine atoms often enhances bioavailability and alters pharmacokinetic profiles, making these compounds interesting candidates for drug development .

Synthesis of 2,3,5,6-tetrafluoropyridine can be achieved through several methods:

  • Defluorination of Pentafluoropyridine: This method involves a nucleophilic substitution reaction where pentafluoropyridine reacts with various nucleophiles under basic conditions to yield tetrafluoropyridine derivatives .
  • Fluorination of Tetrachloropyridine: A common synthetic route includes the reaction of 2,3,5,6-tetrachloropyridine with potassium fluoride in sulfolane at elevated temperatures (around 120 °C), yielding high purity tetrafluoropyridine .
  • Regioselective Nucleophilic Substitution: This involves the use of nucleophiles like piperazine or thiols in a controlled reaction environment to selectively substitute fluorine atoms .

2,3,5,6-Tetrafluoropyridine has several applications across different fields:

  • Pharmaceuticals: It serves as a building block for synthesizing various bioactive compounds and pharmaceuticals.
  • Agricultural Chemicals: Its derivatives are explored for use in agrochemicals due to their potential efficacy against pests and diseases.
  • Material Science: The compound is utilized in developing new materials with enhanced properties due to its unique electronic characteristics.

Interaction studies involving 2,3,5,6-tetrafluoropyridine often focus on its reactivity with biological macromolecules or other chemical species. The electron-withdrawing nature of fluorine can enhance interactions with certain proteins or enzymes. Additionally, studies have indicated that its derivatives may interact favorably with specific receptors or enzymes due to their structural similarities to naturally occurring compounds .

Several compounds share structural similarities with 2,3,5,6-tetrafluoropyridine. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Fluoropyridine372-08-70.62Contains only one fluorine atom; less reactive.
3-Fluoropyridine372-09-80.65Fluorination at position three; different reactivity pattern.
Pentafluoropyridine354-44-50.79Fully fluorinated; higher reactivity due to more electronegative sites.
2,4-Difluoropyridine400-38-80.73Two fluorines; distinct electronic properties affecting reactivity.

The uniqueness of 2,3,5,6-tetrafluoropyridine lies in its specific arrangement of fluorine atoms which significantly influences its chemical behavior and potential applications compared to other pyridine derivatives.

Molecular Formula and Weight

2,3,5,6-Tetrafluoropyridine is a fluorinated heterocyclic compound with the molecular formula C₅HF₄N [1]. The molecular weight of this compound is 151.06 g/mol, as determined by precise analytical measurements [2]. This value is consistent across multiple chemical databases and reference sources, confirming the established molecular composition of this fluorinated pyridine derivative [3].

Structural Configuration and Bond Characteristics

2,3,5,6-Tetrafluoropyridine possesses a planar structure with C₂ᵥ symmetry in its ground state [4]. The molecule consists of a pyridine ring where four hydrogen atoms have been substituted by fluorine atoms at positions 2, 3, 5, and 6, leaving only one hydrogen atom at position 4 [5]. The bond lengths within the molecule reflect the influence of the electronegative fluorine atoms on the electronic structure of the pyridine ring [6].

In the ground state (S₀), the molecule maintains a rigid planar configuration with characteristic bond lengths [7]. The C-F bonds in the molecule typically range between 1.3-1.4 Å, while the C-C bonds within the ring measure approximately 1.38-1.42 Å [8]. The C-H bond at position 4 exhibits a standard length of approximately 1.08 Å, and the C-N bonds connecting the nitrogen atom to adjacent carbon atoms in the ring are approximately 1.34 Å in length [9].

The bond angles within the molecule are influenced by the presence of the electronegative fluorine atoms, which cause slight deviations from the ideal 120° angles expected in a regular hexagonal structure [10]. The internal ring angles at the carbon atoms bearing fluorine substituents are slightly compressed compared to those in unsubstituted pyridine [11].

Crystallographic Data and Lattice Parameters

2,3,5,6-Tetrafluoropyridine crystallizes in the monoclinic space group P2₁/n [12]. X-ray diffraction studies conducted at temperatures of approximately 100 K have provided detailed information about the crystal structure of this compound [13]. The unit cell parameters for 2,3,5,6-tetrafluoropyridine have been determined through high-resolution X-ray diffraction techniques [14].

The charge density distributions in the crystal have been derived through multipole refinements, providing insights into the electronic structure and intermolecular interactions within the crystalline state [15]. These studies have revealed significant F···H, F···F, and F···C interactions that contribute to the crystal packing arrangement [16].

Physical Constants

Boiling and Melting Points

2,3,5,6-Tetrafluoropyridine is a liquid at room temperature with a boiling point of 101-102°C at standard atmospheric pressure [1] [9]. This relatively low boiling point, compared to unsubstituted pyridine, can be attributed to the presence of the fluorine atoms, which affect the intermolecular forces between the molecules [3].

The melting point of 2,3,5,6-tetrafluoropyridine has not been precisely reported in the literature, as the compound exists as a liquid at standard laboratory conditions [12]. The compound remains in liquid state at temperatures well below room temperature, indicating a low melting point [9].

Density and Specific Gravity

The density of 2,3,5,6-tetrafluoropyridine is approximately 1.499 g/mL at 25°C, as determined by precise physical measurements [9] [10]. This relatively high density compared to non-fluorinated aromatic compounds can be attributed to the presence of the four fluorine atoms, which have higher atomic weight than hydrogen [3].

The specific gravity of 2,3,5,6-tetrafluoropyridine has been reported as 1.52 at 20°C (relative to water at 20°C) [1]. This value indicates that the compound is significantly denser than water, which is characteristic of many fluorinated organic compounds [9].

Refractive Index

The refractive index (nD²⁰) of 2,3,5,6-tetrafluoropyridine has been measured as 1.4046 at 20°C [3] [10]. This optical property is important for the identification and characterization of the compound and reflects its interaction with light [12]. The refractive index value is consistent with other fluorinated aromatic compounds and provides information about the polarizability of the molecule [1].

Vapor Pressure Characteristics

The vapor pressure of 2,3,5,6-tetrafluoropyridine has not been extensively documented in the literature [14]. However, based on its physical properties and comparison with similar fluorinated compounds, it is expected to have a moderate vapor pressure at room temperature [17]. The compound has been noted to have a vapor pressure less than or equal to 110 kPa at 50°C (1.1 bar at 122°F), which is relevant for its handling and storage considerations [14].

The temperature dependence of the vapor pressure follows the general trend expected for organic liquids, increasing exponentially with temperature according to the Clausius-Clapeyron relationship [17].

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Profiles

The Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3,5,6-tetrafluoropyridine provides valuable information about its molecular structure and electronic environment [4].

The ¹H NMR spectrum of 2,3,5,6-tetrafluoropyridine shows a characteristic signal for the single hydrogen atom at position 4 [4]. This proton appears as a complex multiplet due to coupling with the adjacent fluorine atoms, typically observed in the range of δ 7.0-7.5 ppm [18].

The ¹⁹F NMR spectrum of 2,3,5,6-tetrafluoropyridine exhibits two distinct signals corresponding to the two sets of equivalent fluorine atoms [4]. The fluorine atoms at positions 2 and 6 (ortho to the nitrogen) typically resonate at approximately δ -88 to -89 ppm, while those at positions 3 and 5 (meta to the nitrogen) appear at approximately δ -153 to -154 ppm, both referenced to CFCl₃ [18] [19].

The ¹³C NMR spectrum shows characteristic signals for the five carbon atoms in the pyridine ring, with significant splitting patterns due to coupling with the fluorine atoms [4]. The carbon atoms directly bonded to fluorine typically appear in the range of δ 135-155 ppm, while the carbon at position 4 (bonded to hydrogen) appears at a different chemical shift due to its unique electronic environment [18].

Infrared (IR) Spectral Features

The infrared spectrum of 2,3,5,6-tetrafluoropyridine exhibits characteristic absorption bands that provide information about its molecular vibrations and functional groups [20]. The IR spectrum has been recorded in both liquid and vapor phases, showing good agreement with theoretical calculations performed using density functional theory (DFT) methods [21].

Key absorption bands in the IR spectrum include:

  • C-H stretching vibration at approximately 3082 cm⁻¹ (medium intensity) [21]
  • Ring stretching vibrations at approximately 1640 cm⁻¹ (strong) [21]
  • C-F stretching vibrations in the range of 1400-1450 cm⁻¹ (strong) [21]
  • Additional C-F stretching modes at approximately 1228 cm⁻¹ (strong) [21]
  • Ring breathing mode at approximately 742 cm⁻¹ (strong) [21]
  • Various in-plane and out-of-plane bending modes below 700 cm⁻¹ [21]

These spectral features are consistent with the molecular structure of 2,3,5,6-tetrafluoropyridine and provide a fingerprint for its identification [20].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 2,3,5,6-tetrafluoropyridine reveals characteristic fragmentation patterns that provide insights into its molecular structure and stability [4]. The electron ionization mass spectrum shows a prominent molecular ion peak at m/z 151, corresponding to the molecular weight of the compound [22].

The fragmentation pattern includes several characteristic peaks:

  • The molecular ion peak at m/z 151 (C₅HF₄N⁺) [4]
  • Fragment peaks corresponding to the loss of fluorine atoms, such as m/z 132 (C₅HF₃N⁺) [22]
  • A peak at m/z 117, which may correspond to C₅F₃⁺ fragment [22]
  • Lower mass fragments including CF⁺, C₃F₃⁺, and other fluorine-containing fragments [22]

The mass spectrum also shows isotopic patterns consistent with the presence of fluorine and nitrogen atoms in the molecule [4]. The fragmentation behavior is influenced by the stability of the fluorinated pyridine ring and the relative strength of the C-F bonds [22].

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary information to infrared spectroscopy about the vibrational modes of 2,3,5,6-tetrafluoropyridine [20]. The Raman spectrum has been recorded and analyzed in conjunction with theoretical calculations to assign the vibrational frequencies [21].

Key features in the Raman spectrum include:

  • C-H stretching vibration at approximately 3080-3089 cm⁻¹ [21]
  • Ring stretching modes at approximately 1640 cm⁻¹ [21]
  • C-F stretching vibrations at approximately 1401-1404 cm⁻¹ (strong intensity) [21]
  • Ring breathing mode at approximately 740-742 cm⁻¹ (very strong, typically the most intense band in the spectrum) [21]
  • Various in-plane and out-of-plane bending modes with characteristic frequencies and intensities [21]

The Raman active modes complement the IR active modes, providing a complete picture of the molecular vibrations in 2,3,5,6-tetrafluoropyridine [20]. The relative intensities of the Raman bands differ from those in the IR spectrum due to different selection rules governing these spectroscopic techniques [21].

Electronic and Charge Distribution Properties

Electron Density Patterns

The electron density distribution in 2,3,5,6-tetrafluoropyridine has been studied using both experimental and theoretical approaches [15]. X-ray diffraction studies combined with multipole refinements have provided detailed information about the charge density distribution in the crystalline state [15].

Theoretical calculations at the MP2(full)/cc-pVTZ level of theory have complemented the experimental studies, providing insights into the electronic structure of the molecule [15]. These calculations reveal that the electronegative fluorine atoms significantly affect the electron density distribution within the pyridine ring [16].

The electron density is particularly depleted at the carbon atoms bonded to fluorine, reflecting the strong electron-withdrawing effect of the fluorine substituents [15]. Conversely, the fluorine atoms themselves bear significant negative charge, creating a distinct pattern of charge separation within the molecule [16].

The nitrogen atom in the pyridine ring also plays a crucial role in the electronic structure, contributing to the overall electron density distribution through its lone pair of electrons [15]. The interaction between the nitrogen lone pair and the adjacent fluorine atoms influences the electronic properties of the molecule [16].

Comparison with Pentafluoropyridine

2,3,5,6-Tetrafluoropyridine differs from pentafluoropyridine primarily in the substitution at position 4, where tetrafluoropyridine has a hydrogen atom instead of a fluorine atom [23]. This structural difference leads to several notable differences in their electronic and chemical properties [24].

The charge density distributions of both compounds have been studied and compared using high-level theoretical calculations and experimental measurements [15]. The presence of a hydrogen atom at position 4 in 2,3,5,6-tetrafluoropyridine creates an asymmetry in the electron density distribution compared to the more symmetric pentafluoropyridine [16].

In pentafluoropyridine, the electron-withdrawing effects of the fluorine atoms are more pronounced and evenly distributed around the ring [23]. In contrast, 2,3,5,6-tetrafluoropyridine shows a localized region of higher electron density at position 4 due to the presence of the C-H bond instead of a C-F bond [24].

The reactivity patterns of the two compounds also differ significantly [23]. While pentafluoropyridine undergoes nucleophilic substitution preferentially at the 4-position, 2,3,5,6-tetrafluoropyridine shows different reactivity due to the absence of a fluorine atom at this position [24]. This difference in reactivity is directly related to the differences in electron density distribution between the two compounds [23].

XLogP3

1.9

Boiling Point

102.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (10.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2875-18-5

Wikipedia

2,3,5,6-Tetrafluoropyridine

Dates

Modify: 2023-08-15

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